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Caspase-3 substrate (chromogenic) -

Caspase-3 substrate (chromogenic)

Catalog Number: EVT-13532608
CAS Number:
Molecular Formula: C26H34N6O13
Molecular Weight: 638.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Caspase-3 substrate (chromogenic) is a synthetic peptide used primarily for the detection and quantification of caspase-3 activity, an important enzyme in the apoptosis pathway. The substrate is designed to be cleaved by caspase-3, resulting in a chromogenic product that can be easily measured spectrophotometrically. This substrate is crucial for research in cell biology, particularly in studies related to apoptosis and cellular signaling pathways.

Source

Caspase-3 substrates are commercially available from various suppliers, including Biotium, Eurogentec, and other biochemical companies. These substrates are synthesized to ensure high purity and specificity for caspase-3 activity.

Classification

Caspase-3 substrates are classified as chromogenic or fluorogenic based on their detection mechanism. Chromogenic substrates release a colored product upon cleavage, while fluorogenic substrates emit fluorescence. The most common chromogenic substrate for caspase-3 is Ac-DEVD-pNA, where pNA stands for para-nitroaniline, which provides the chromogenic signal upon cleavage.

Synthesis Analysis

Methods

The synthesis of caspase-3 substrates typically involves solid-phase peptide synthesis or solution-phase peptide synthesis. The latter method allows for the production of larger quantities more efficiently.

Technical Details

The synthesis process usually involves:

  • Coupling protected amino acids using coupling agents such as PyBOP (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate).
  • Deprotection steps using base conditions to remove protecting groups from the amino acids.
  • Purification steps, often involving high-performance liquid chromatography (HPLC), to achieve the desired purity (>95%) .
Molecular Structure Analysis

Structure

The molecular structure of a typical caspase-3 substrate like Ac-DEVD-pNA consists of:

  • An acetyl group (Ac-) at the N-terminal.
  • A tetra-peptide sequence (Asp-Glu-Val-Asp) that is specifically recognized by caspase-3.
  • A para-nitroaniline moiety at the C-terminal which serves as the chromophore.

Data

The molecular formula for Ac-DEVD-pNA is C12H14N4O5C_{12}H_{14}N_{4}O_{5} with a molecular weight of approximately 278.26 Da . The chromophore exhibits a maximum absorbance at 405 nm when released during enzymatic cleavage.

Chemical Reactions Analysis

Reactions

Caspase-3 catalyzes the hydrolysis of the peptide bond after the aspartic acid residue in the substrate. The reaction can be summarized as follows:

  1. Substrate Binding: Caspase-3 binds to the substrate through its active site.
  2. Cleavage Reaction: The thiol group of cysteine (Cys-163) attacks the carbonyl carbon of the peptide bond adjacent to aspartic acid, leading to cleavage and release of para-nitroaniline.
  3. Product Formation: The released para-nitroaniline can then be quantified spectrophotometrically due to its chromogenic properties .

Technical Details

The kinetics of this reaction can be characterized by Michaelis-Menten parameters such as KmK_m and kcatk_{cat}, which provide insight into enzyme efficiency and substrate affinity .

Mechanism of Action

Process

Caspase-3 operates through a well-defined mechanism involving:

  1. Activation: Caspase-3 is synthesized as an inactive zymogen (procaspase-3), which is activated by cleavage from initiator caspases (caspase-8 or caspase-9).
  2. Substrate Recognition: The enzyme recognizes specific tetra-peptide sequences on its substrates, cleaving them at aspartic acid residues.
  3. Cleavage: Upon binding, the enzyme catalyzes the cleavage of peptide bonds, resulting in functional changes in target proteins involved in apoptosis .

Data

The catalytic site includes critical residues such as Cys-163 and His-121, which facilitate nucleophilic attack and stabilize transition states during substrate hydrolysis .

Physical and Chemical Properties Analysis

Physical Properties

Caspase-3 substrates are typically lyophilized powders that must be reconstituted before use. They are stable when stored dry at -20 °C and should avoid repeated freeze-thaw cycles.

Chemical Properties

The chromogenic substrates exhibit:

  • High solubility in aqueous buffers.
  • Specificity towards caspases with minimal cross-reactivity with other proteases.

Data on stability indicates that these substrates retain activity over extended periods if stored correctly.

Applications

Caspase-3 substrates have diverse applications in scientific research:

  1. Apoptosis Studies: Widely used to monitor apoptosis in cell cultures by quantifying caspase activity.
  2. Drug Development: Employed in screening assays for potential apoptosis-modulating agents or inhibitors.
  3. Biochemical Research: Useful in elucidating signaling pathways involved in cell death and survival mechanisms.
Biochemical Mechanisms of Caspase-3 Substrate Recognition and Cleavage

Caspase-3 Substrate Specificity: Structural Determinants of DEVD Motif RecognitionCaspase-3 exhibits stringent specificity for aspartic acid (Asp, D) at the P1 position, governed by a conserved structural pocket formed by Arg-179, Gln-283, and Arg-341 residues. This deep basic pocket accommodates the aspartate side chain through electrostatic and hydrogen-bonding interactions [1] [9]. The canonical DEVD motif (where cleavage occurs after Asp at P1) is recognized through extended substrate binding grooves:

  • S4 Pocket: Favors hydrophobic residues (Val/Leu) or acidic residues (Glu/Asp) at P4
  • S3 Pocket: Tolerates diverse residues but shows preference for Glu at P3
  • S2 Pocket: Binds Val through hydrophobic interactions with Tyr-204 and Trp-206 [4] [9]

Conformational dynamics of catalytic loops (L2, L2', L3, L4) enable substrate access. The critical "Tyrosine 203 flip" reorients upon substrate binding, displacing Tyr-203 from the P1 pocket to allow aspartate insertion [4]. Chromogenic substrates (e.g., Ac-DEVD-pNA) exploit this mechanism, where para-nitroaniline (pNA) release after cleavage provides a spectrophotometric signal at 405 nm.

Table 1: Common Chromogenic Caspase-3 Substrates and Their Recognition Motifs

SubstrateCleavage SequenceRecognition SpecificityDetection Method
Ac-DEVD-pNAAc-Asp-Glu-Val-Asp-pNACanonical caspase-3 motifAbsorbance at 405 nm
Z-DEVD-pNAZ-Asp-Glu-Val-Asp-pNAEnhanced cell permeabilityAbsorbance at 405 nm
Ac-IETD-pNAAc-Ile-Glu-Thr-Asp-pNACross-reactivity with caspase-8Absorbance at 405 nm
(Z-Asp-Glu-Val-Asp)₂-Rh110Bis-DEVD-rhodamine 110Amplified sensitivity (fluorogenic)Fluorescence (Ex 496/Em 520)

Enzyme Kinetics of Chromogenic Substrate Hydrolysis: Km and kcat Profiling

Kinetic parameters reveal efficiency variations among chromogenic substrates:

  • Ac-DEVD-pNA: Exhibits Km ≈ 26.91 ± 1.20 µM and kcat ≈ 0.73 ± 0.02 s⁻¹, yielding catalytic efficiency (kcat/Km) of 2,730 ± 120 M⁻¹s⁻¹ [10]
  • EGFP-C3B (engineered substrate): Shows superior Km ≈ 6.55 ± 1.53 µM and kcat ≈ 0.39 ± 0.03 s⁻¹, with efficiency (kcat/Km) of 59,600 ± 9,300 M⁻¹s⁻¹ due to optimized P5-P1' residues (VDEVDG) [10]
  • Z-DEVD-pNA: Higher Km (>50 µM) indicates weaker binding affinity compared to acetyl-capped analogs [3]

Catalytic efficiency is pH-dependent, with optimum activity at pH 7.0–7.5 in HEPES buffer containing 10–100 mM NaCl and 10 mM DTT to maintain cysteine redox state [7] [10]. Divalent cations (e.g., Zn²⁺) inhibit activity by competing for the catalytic cysteine residue.

Table 2: Kinetic Parameters of Caspase-3 Chromogenic Substrates

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Ac-DEVD-pNA26.91 ± 1.200.73 ± 0.022,730 ± 120 [10]
EGFP-C3A10.03 ± 1.190.13 ± 0.0112,500 ± 150 [10]
EGFP-C3B6.55 ± 1.530.39 ± 0.0359,600 ± 9,300 [10]
Bz-DEVD-pNANot reportedNot reported~2,000 [3]

Role of Aspartic Acid Residues in P1-P4 Positions for Catalytic Efficiency

The P1 aspartic acid is indispensable for catalysis, with substitution to glutamate (Glu) reducing catalytic efficiency by >1,000-fold due to suboptimal fitting within the S1 pocket [9]. Positional scanning reveals:

  • P4 Aspartate: Contributes to binding energy through salt bridges with Arg-341. Non-acidic P4 residues (e.g., in DNLD) decrease efficiency but may enhance selectivity over caspase-7 [5]
  • P3 Glutamate: Forms hydrogen bonds with Ser-209 in caspase-3. Mutation of Ser-209 to Ala ablates cleavage of DNLD substrates but preserves DEVD hydrolysis [5]
  • P2 Valine: Hydrophobic interactions with Tyr-204 and Trp-206 stabilize substrate orientation. Aliphatic residues (Ile, Leu) are tolerated, but aromatic residues impair binding [4] [9]
  • P1' Residue: Gly or Ala optimizes cleavage kinetics; charged residues (Glu, Asp, Arg) hinder product release [9]

The Ac-DNLD-CHO inhibitor exemplifies motif optimization, achieving Kiapp = 0.68 nM for caspase-3 versus >200 nM for caspases-8/9 and 55.7 nM for caspase-7 [5].

Comparative Analysis of Caspase-3 Substrate Preferences Across Phylogenetic Homologs

Caspase-3 substrate recognition diverges evolutionarily:

  • Mammals: Highly conserved DEVD recognition across primates, rodents, and ungulates with >95% sequence identity in catalytic domains [1]
  • Bivalves: Lack true caspase-3 homologs but possess caspase-3/7-like enzymes with altered S4 pocket specificity (preferring VEVD over DEVD) [2] [7]
  • Insects: Drosophila caspase DrICE recognizes DEVD but cleaves DEVD with 10-fold lower efficiency due to S2 pocket polymorphisms [1]

Notably, bivalve caspase-3/7 homologs exhibit unusual expansions in gene families (e.g., 35 putative caspases in Crassostrea gigas), suggesting functional diversification where canonical DEVD substrates may show reduced sensitivity [2]. Mammalian caspase-7 shares 54% identity with caspase-3 but exhibits 10–100-fold lower kcat/Km for DEVD substrates due to subtle differences in L2 loop flexibility [1] [4].

Regulatory Mechanisms of Procaspase-3 Activation and Substrate Accessibility

Procaspase-3 activation involves hierarchical cleavage events:

  • Initial Cleavage: At D175 between large (p17) and small (p12) subunits by initiator caspases (-8/-9) or autocatalysis [4] [7]
  • Prodomain Removal: N-terminal cleavage enables active site ordering by releasing the L2 loop from the intersubunit linker [4]
  • Dimerization: Two heterodimers (p17/p12) assemble into the active tetramer with two catalytic sites [4]

Membrane-associated procaspase-3 in heavy mitochondrial fractions undergoes Bcl-2-regulated activation:

  • In 697-neo cells, membrane procaspase-3 spontaneously activates without cytochrome c
  • In Bcl-2-overexpressing cells, activation is blocked despite mitochondrial localization [7]

Non-apoptotic activation occurs during stem cell differentiation, where caspase-9 cleaves procaspase-3 without triggering cell death. This generates catalytically active caspase-3 that processes developmental substrates (e.g., transcription factors) but not apoptotic effectors like PARP [8]. Regulatory constraints include:

  • Phosphorylation: p38-MAPK phosphorylation at Ser-150 inhibits activity, while PKC-ζ phosphorylation promotes activation [4]
  • XIAP Inhibition: BIR2 domain binds the active site, with binding affinity (Kd ≈ 0.5–5 nM) exceeding most substrates [4]

Properties

Product Name

Caspase-3 substrate (chromogenic)

IUPAC Name

4-[(2-acetamido-3-carboxypropanoyl)amino]-5-[[1-[[3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C26H34N6O13

Molecular Weight

638.6 g/mol

InChI

InChI=1S/C26H34N6O13/c1-12(2)22(26(43)30-18(11-21(38)39)24(41)28-14-4-6-15(7-5-14)32(44)45)31-23(40)16(8-9-19(34)35)29-25(42)17(10-20(36)37)27-13(3)33/h4-7,12,16-18,22H,8-11H2,1-3H3,(H,27,33)(H,28,41)(H,29,42)(H,30,43)(H,31,40)(H,34,35)(H,36,37)(H,38,39)

InChI Key

GGXRLUDNGFFUKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C

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